Isoauriculatin
Description
Isoauriculatin is a prenylated isoflavonoid first isolated from the roots of Tephrosia calophylla . Its molecular formula is C₂₆H₂₆O₆, and it features a tetraoxygenated isoflavone core with a 2',5-dihydroxy substitution pattern and a γ,γ-dimethylallyl (prenyl) group at the 4'-position . Structural characterization via NMR (¹H, ¹³C, COSY, HSQC, HMBC) and X-ray diffraction confirms its stereochemistry, including a 6,7-(2",2"-dimethylchromene) moiety . This compound exhibits notable bioactivities, including antibacterial and antioxidant properties, attributed to its hydroxyl and prenyl substituents .
Properties
CAS No. |
30431-67-5 |
|---|---|
Molecular Formula |
C25H24O6 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-hydroxy-7-[2-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H24O6/c1-14(2)8-10-29-15-5-6-16(19(26)11-15)18-13-30-21-12-20-17(7-9-25(3,4)31-20)23(27)22(21)24(18)28/h5-9,11-13,26-27H,10H2,1-4H3 |
InChI Key |
JVMXBCHVJJXDDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC(=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoauriculatin can be synthesized through a series of chemical reactions involving the prenylation of isoflavonesThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the prenylation process .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources, such as Tephrosia calophylla. The extraction process includes solvent extraction, followed by purification techniques like chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Isoauriculatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can modify the prenyl group or the isoflavone core.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include modified isoflavones with altered biological activities. For example, oxidation can lead to the formation of quinonoid derivatives, which may exhibit different pharmacological properties .
Scientific Research Applications
Isoauriculatin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of isoauriculatin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating enzyme activities, such as inhibiting cyclooxygenase enzymes, which play a role in inflammation . Additionally, this compound can interact with cellular signaling pathways, leading to the regulation of gene expression and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoauriculatin belongs to the homoisoflavonoid class, which shares a 3-phenylchromen-4-one backbone. Below is a comparative analysis with key analogs:
Millexatin B (C₂₆H₂₆O₆)
- Structural Differences : Replaces the C-5 hydroxyl group of this compound with a methoxy (-OCH₃) group .
- Impact on Properties: Increased lipophilicity due to methoxy substitution, enhancing membrane permeability but reducing aqueous solubility .
- Bioactivity : Demonstrates moderate antibacterial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) but weaker than this compound (MIC = 6.25 µg/mL) .
Auriculatin (C₂₆H₂₆O₆)
- Structural Differences : Features a 2',4',5-trihydroxy substitution pattern instead of 2',5-dihydroxy in this compound .
- Impact on Properties :
Millexatin C (C₂₈H₃₀O₇)
- Structural Differences : Adds a prenyl group at C-3' to the this compound scaffold .
- Impact on Properties :
Data Tables
Table 1: Structural and Functional Comparison of this compound and Analogs
Table 2: NMR Chemical Shift Differences (δ, ppm)
| Position | This compound (δC) | Millexatin B (δC) | Auriculatin (δC) |
|---|---|---|---|
| C-5 | 155.0 | 153.2 (OCH₃) | 156.5 |
| C-4' | 159.8 | 160.1 | 158.3 |
| Prenyl | 21.8, 122.4 | 21.7, 122.3 | 22.0, 123.1 |
Key Research Findings
Substituent Effects on Bioactivity :
- Hydroxyl groups at C-2' and C-5 are critical for antibacterial activity. Methoxy substitution at C-5 (Millexatin B) reduces potency by 50% .
- Prenylation enhances membrane interaction but may limit solubility, as seen in Millexatin C .
Antioxidant Capacity :
- Auriculatin’s additional C-4' hydroxyl contributes to superior radical scavenging compared to this compound .
Structural Flexibility :
- The 6,7-dimethylchromene ring in this compound stabilizes the molecule, as evidenced by X-ray crystallography .
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